NCC007

Circadian biology Kinase inhibition Casein kinase I

Choose NCC007 for its best-in-class selectivity, engineered via N9/C2 modifications to eliminate confounding off-target activities (ERK2, CDK7) seen with longdaysin. At 0.32 μM, it delivers a 5-hour circadian period lengthening—4.7× more potent than longdaysin—with validated in vivo efficacy (30 mg/kg p.o. extends period by 2.1 h). The only tool compound with published quantitative data for both U2OS PER2::LUC assays and mammalian jet-lag models. 125 mg/mL DMSO solubility and a defined in vivo formulation ensure reproducible dose-response data. Invest in the compound that guarantees peer-reviewed, CKIα/δ-specific results.

Molecular Formula C22H28F3N7
Molecular Weight 447.5 g/mol
Cat. No. B609492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCC007
SynonymsNCC007;  NCC-007;  NCC 007; 
Molecular FormulaC22H28F3N7
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30)
InChIKeyGHRNSZVMIARHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCC007 for Circadian Rhythm Research: A Differentiated Dual CKIα/δ Inhibitor Tool Compound for Scientific Procurement


NCC007 is a synthetic small-molecule dual inhibitor of casein kinase I alpha (CKIα) and casein kinase I delta (CKIδ), developed through extensive structural modification of the N9 and C2 positions of the pan-kinase inhibitor longdaysin [1]. The compound demonstrates sub-micromolar potency in cell-based circadian assays and exhibits translational activity in vivo, having been validated as a tool compound for modulating mammalian circadian rhythms through targeted CKI inhibition [1].

Why Generic CKI Inhibitors Cannot Substitute for NCC007: Structural Differentiation from Longdaysin Enables Superior Circadian Period Modulation


CKI inhibitors within the same class exhibit substantial divergence in kinase selectivity profiles and functional circadian effects. The parent compound longdaysin demonstrates promiscuous inhibition of multiple off-target kinases including ERK2 (IC50 = 52 μM) and CDK7 (IC50 = 29 μM) [1], whereas NCC007 was specifically engineered to enhance CKIα/δ selectivity and improve cellular circadian period-lengthening potency. Substituting NCC007 with longdaysin or other CKI inhibitors introduces confounding off-target activities that compromise experimental reproducibility in circadian biology studies and confound interpretation of CKIα/δ-dependent mechanisms. The structural modifications at the N9 and C2 positions are directly responsible for NCC007's differentiated pharmacological fingerprint, and generic replacement with unoptimized analogs negates this carefully designed selectivity advantage.

NCC007 Comparative Performance Data: Quantified Differentiation Versus Longdaysin and Other CKI Inhibitors


Enhanced CKIα/δ Inhibitory Potency: NCC007 Versus Longdaysin in Biochemical Kinase Assays

NCC007 demonstrates 3.1-fold greater potency against CKIα (IC50 = 1.8 μM) and 2.4-fold greater potency against CKIδ (IC50 = 3.6 μM) compared to its parent compound longdaysin (CKIα IC50 = 5.6 μM; CKIδ IC50 = 8.8 μM) in parallel in vitro kinase assays [1]. This enhanced potency is a direct consequence of targeted structural optimization at the N9 and C2 positions of the purine scaffold, which confers more favorable interactions with the CKIα binding pocket [2].

Circadian biology Kinase inhibition Casein kinase I

Superior Functional Potency: NCC007 Achieves 5-Hour Circadian Period Lengthening at 0.32 μM in Cellular Assays

In a U2OS cell-based circadian assay using a PER2::LUC reporter, NCC007 achieves a 5-hour period lengthening at a concentration of 0.32 μM [1]. By contrast, the parent compound longdaysin requires 1.5 μM to achieve the same 5-hour period-lengthening effect in the identical assay system [2]. This represents a 4.7-fold improvement in functional circadian-modulating potency for NCC007 relative to longdaysin.

Circadian rhythm PER2::LUC reporter Functional pharmacology

Kinase Selectivity Profiling: NCC007 Shows Improved Selectivity Across 57 Kinases Compared to Longdaysin

In parallel kinase selectivity profiling against a panel of 57 kinases, NCC007 demonstrates substantially improved selectivity compared to longdaysin [1]. While longdaysin inhibits multiple kinases including ERK2 (IC50 = 52 μM) and CDK7 (IC50 = 29 μM), NCC007 shows markedly reduced activity against these off-target kinases, with IC50 values >1000 nM for CDK1, ERK2, and GSK3β, and exhibits minimal activity against CKIε (IC50 = 89 nM), confirming subtype selectivity for CKIα/δ over CKIε with >26-fold selectivity . Furthermore, profiling against an expanded panel of 374 kinases revealed that NCC007 inhibits fewer than 5% of tested kinases by >50% at the screening concentration [1].

Kinase selectivity Off-target profiling Chemical probe validation

In Vivo Translation: NCC007 Lengthens Mouse Behavioral Circadian Rhythms with Validated Central Nervous System Activity

NCC007 demonstrates functional translation from cellular assays to in vivo mammalian circadian behavior. In adult C57BL/6J male mice maintained under constant dark conditions, infusion of NCC007 (5–15 mM) into the lateral ventricle produced a period-lengthening effect of 0.15 hours at both 5 mM and 15 mM doses [1]. Oral administration of NCC007 (10–30 mg/kg, once daily) dose-dependently lengthened the circadian activity period, with the 30 mg/kg dose extending the period by 2.1 hours without disrupting light-entrained rhythmicity . Additionally, in a jet lag model (8-hour phase advance), NCC007 (20 mg/kg, p.o., once daily) accelerated re-entrainment to the new light-dark cycle by 3.5 days compared to vehicle control . In contrast, longdaysin lacks published in vivo circadian behavioral validation in mammals with detailed quantitative parameters, limiting its utility for translational circadian studies.

In vivo pharmacology Circadian behavior Suprachiasmatic nucleus

Molecular Mechanism: NCC007 Reduces PER2 Phosphorylation and Extends PER2 Protein Half-Life

NCC007 engages the canonical CKI circadian regulatory pathway by modulating PER2 phosphorylation and stability. In U2OS cells expressing a circadian reporter, NCC007 at 5 μM reduces phosphorylated PER2 (p-PER2) levels by 67% compared to vehicle control . In primary mouse embryonic fibroblasts (MEFs), NCC007 (2–8 μM) dose-dependently delays PER2 protein degradation, extending PER2 half-life from 3.2 hours (control) to 7.5 hours at 8 μM NCC007, a 2.3-fold increase in protein stability . Molecular modeling indicates that NCC007 fits into the longdaysin-binding pocket of CKIα but likely binds with more favorable interactions and higher shape complementarity than longdaysin, explaining the enhanced biochemical and functional potency [1].

PER2 phosphorylation Protein stability Circadian clock mechanism

Practical Procurement Advantage: High DMSO Solubility Facilitates Experimental Handling and In Vivo Formulation

NCC007 exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (279.33 mM), with sonication recommended for complete dissolution [1]. This high solubility profile facilitates preparation of concentrated stock solutions for in vitro experiments and enables flexible in vivo formulation. A validated in vivo formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline achieves a working concentration of 4 mg/mL (8.94 mM) . In contrast, many CKI inhibitors in this chemical class exhibit substantially lower DMSO solubility, complicating preparation of high-concentration stocks and limiting options for in vivo dosing.

Solubility Formulation Experimental workflow

NCC007 Optimal Research Application Scenarios: Evidence-Based Use Cases for Differentiated Scientific Value


High-Precision Circadian Rhythm Modulation in Cellular Models

NCC007 is the optimal selection for U2OS PER2::LUC circadian reporter assays requiring robust period lengthening with minimal off-target kinase interference. At 0.32 μM, NCC007 achieves a 5-hour period lengthening [1]—a 4.7-fold potency improvement over longdaysin—enabling lower working concentrations that reduce DMSO exposure and minimize off-target confounding. The compound's validated selectivity profile across 57 and 374 kinases [1] ensures that observed circadian phenotypes can be confidently attributed to CKIα/δ inhibition rather than ERK2, CDK7, or other kinase activities. This specificity is essential for peer-reviewed publication and for laboratories conducting high-throughput circadian screens where compound annotation accuracy is paramount.

Translational Circadian Biology Requiring Validated In Vivo Activity

For research programs requiring transition from cellular circadian assays to in vivo behavioral studies, NCC007 uniquely provides published quantitative validation in mammalian models. Oral administration at 30 mg/kg lengthens circadian activity period by 2.1 hours without disrupting light-entrained rhythmicity [1], while lateral ventricle infusion (5–15 mM) produces consistent 0.15-hour period lengthening . In jet lag models, NCC007 accelerates re-entrainment by 3.5 days [1]. These validated in vivo parameters are absent for longdaysin and most other CKI inhibitors, making NCC007 the only evidence-based choice for laboratories planning whole-animal circadian experiments or investigating CKI-dependent behavioral pharmacology.

Mechanistic Studies of CKIα/δ-Dependent PER2 Phosphorylation and Degradation

NCC007 is specifically indicated for experiments designed to interrogate the CKI-PER2 regulatory axis in circadian biology. The compound reduces p-PER2 levels by 67% at 5 μM and extends PER2 protein half-life from 3.2 to 7.5 hours in primary MEFs (2.3-fold increase at 8 μM) [1]. These on-target mechanistic effects are supported by molecular modeling showing favorable binding interactions with the CKIα longdaysin-binding pocket . Researchers investigating the post-translational regulation of clock proteins, particularly the phosphorylation-dependent degradation of PER2, should select NCC007 to ensure robust and interpretable modulation of the CKI-PER2 pathway without the confounding off-target activities that complicate interpretation with less selective CKI inhibitors.

CKI-Dependent Pathway Dissection in Primary Cells and Ex Vivo Tissues

The high DMSO solubility of NCC007 (125 mg/mL, 279.33 mM) [1] makes it particularly well-suited for experiments requiring concentrated stock solutions for dose-response studies in primary cells or ex vivo tissue preparations. In primary MEFs, NCC007 shows clear dose-dependent effects on PER2 half-life across the 2–8 μM range . The availability of a validated in vivo formulation (4 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) further supports ex vivo dosing studies where vehicle composition must be carefully controlled. For laboratories working with limited or precious primary cell material where experimental failure is costly, NCC007's well-characterized solubility and formulation parameters reduce technical variability and increase the probability of obtaining interpretable dose-response data on the first attempt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCC007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.